molecular formula C14H17N5O4 B2535418 1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 1010893-63-6

1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2535418
CAS No.: 1010893-63-6
M. Wt: 319.321
InChI Key: QIVRIXCMNMSBDO-UHFFFAOYSA-N
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Description

1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione (CAS 1010893-63-6) is a high-purity chemical compound supplied for research and development purposes. This purine-dione derivative, with a molecular formula of C14H17N5O4 and a molecular weight of 319.32 g/mol, features a complex bicyclic structure that serves as a valuable scaffold in medicinal chemistry . The presence of the imidazopurine core is of significant interest in the design of novel bioactive molecules, particularly as it is structurally related to classes of compounds explored as potential prodrugs for infectious diseases . Researchers can leverage this compound as a key intermediate for synthesizing more complex molecules or for investigating structure-activity relationships (SAR). Its structural features, including the two 2-oxopropyl substituents, make it a versatile building block for further chemical modification and library synthesis. This product is intended for research and development use only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. Please handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-methyl-2,6-bis(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-8(20)6-17-4-5-18-10-11(15-13(17)18)16(3)14(23)19(12(10)22)7-9(2)21/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVRIXCMNMSBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a compound belonging to the imidazopyridine class. This compound has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound includes an imidazole ring fused with a purine-like structure. The presence of the oxopropyl groups is significant for its biological interactions and pharmacological effects.

Antidepressant and Anxiolytic Effects

Recent studies have indicated that derivatives of imidazo[2,1-f]purines exhibit notable antidepressant and anxiolytic properties. For instance, a study synthesized various derivatives and evaluated their affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. The compound demonstrated significant activity in the forced swim test (FST) in mice, suggesting potential antidepressant effects that surpassed those of diazepam at certain dosages .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in immobility in FST
AnxiolyticGreater potency than diazepam
AnticancerInhibition of cell proliferation in melanoma cells

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structures have shown efficacy against various cancer cell lines. For example, studies demonstrated that derivatives containing the imidazole ring exhibited antiproliferative effects against melanoma cell lines with IC50 values as low as 1.1 nM . The mechanism appears to involve interference with cellular signaling pathways crucial for tumor growth.

Case Study: Anticancer Efficacy
In a specific case study involving human melanoma cell lines (A375, M14), derivatives of imidazo[2,1-f]purine were tested for their antiproliferative activity. The most potent compound achieved an IC50 value indicating strong inhibitory effects on cell viability. This suggests that modifications to the imidazole structure can significantly enhance anticancer properties.

The mechanisms underlying the biological activities of this compound involve:

  • Serotonin Receptor Modulation : The compound acts as a ligand for serotonin receptors which are pivotal in mood regulation.
  • Phosphodiesterase Inhibition : By inhibiting PDE4B and PDE10A enzymes, it enhances cyclic nucleotide levels that contribute to neuroprotective effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The imidazo[2,1-f]purine-dione scaffold is highly versatile, with substituent variations dictating pharmacological and pharmacokinetic profiles. Below is a detailed comparison with structurally similar compounds:

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Substituents (Positions) Key Biological Activities Receptor Affinity / Enzyme Inhibition Toxicity (LD₅₀)
Target Compound 3,8-bis(2-oxopropyl), 1-methyl Kinase inhibition (potential), PDE inhibition (hypothesized) Not reported in evidence Not reported
AZ-853 () 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl), 1,3-dimethyl Antidepressant-like activity via 5-HT₁A partial agonism 5-HT₁A (high), 5-HT₇ (moderate) No acute toxicity reported
AZ-861 () 8-(4-(4-(3-trifluoromethylphenyl)piperazinyl)butyl), 1,3-dimethyl Stronger 5-HT₁A agonism, lipid metabolism disturbance 5-HT₁A (higher than AZ-853) Weight gain observed
Compound 5 () 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl), 1,3-dimethyl Dual 5-HT₁A/5-HT₇ receptor affinity, PDE4B/PDE10A inhibition 5-HT₁A (Ki = 12 nM), PDE4B (IC₅₀ = 1.2 µM) Not reported
KHU100 () 8-allyl, 1,3-dimethyl Toxic by intraperitoneal route Not applicable 1785 µg/kg (mouse)
ALTA_2 () 8-(4-hydroxybutyl), 7-phenyl, 1-methyl EphB4 kinase inhibition (Ki = 2.7–2.9 µM) EphB4 (selective) Not reported

Key Observations :

Substituent Impact on Receptor Binding :

  • Piperazinylalkyl groups (e.g., AZ-853 and AZ-861) enhance 5-HT₁A receptor affinity, with fluorinated aryl groups improving selectivity and potency . The target compound lacks these groups, suggesting weaker serotonergic activity.
  • In contrast, ALTA_2’s 4-hydroxybutyl and phenyl groups confer kinase (EphB4) inhibition, highlighting the role of polar substituents in enzyme targeting .

Functional Group Influence on Toxicity :

  • Allyl-substituted derivatives like KHU100 exhibit high toxicity (LD₅₀ = 1785 µg/kg), likely due to reactive intermediates formed during metabolism . The target compound’s 2-oxopropyl groups may reduce acute toxicity compared to allyl derivatives.

Physicochemical Properties

Table 2: Physical Properties of Selected Derivatives

Compound Name / ID Molecular Weight Melting Point (°C) Solubility (LogP*)
Target Compound ~380 (estimated) Not reported Moderate (predicted)
AZ-853 () 466.5 Not reported Low (high lipophilicity)
Compound 61 () 353.4 256–258 Low (LogP ~2.8)
ALTA_2 () 353.4 Not reported Moderate (hydroxybutyl)
KHU100 () 261.3 Not reported High (allyl group)

*LogP values estimated based on substituent hydrophobicity.

  • The target compound’s bis(2-oxopropyl) groups likely increase polarity compared to methyl or benzyl derivatives, improving aqueous solubility but reducing membrane permeability .

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